molecular formula C12H7Cl3 B164858 2,4,6-Trichlorobiphenyl CAS No. 35693-92-6

2,4,6-Trichlorobiphenyl

Cat. No. B164858
CAS RN: 35693-92-6
M. Wt: 257.5 g/mol
InChI Key: MTLMVEWEYZFYTH-UHFFFAOYSA-N
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Description

“2,4,6-Trichlorobiphenyl” is a polychlorinated biphenyl (PCB) congener . It is also known as PCB No 30. It is one of the most widely used PCBs with an irregular ring structure .


Molecular Structure Analysis

The molecular formula of 2,4,6-Trichlorobiphenyl is C12H7Cl3 . Its molecular weight is 257.543 . The exact mass is 255.961334 .


Physical And Chemical Properties Analysis

2,4,6-Trichlorobiphenyl has a density of 1.4±0.1 g/cm3 . Its boiling point is 314.6±37.0 °C at 760 mmHg . The melting point is 62.5ºC . The LogP value is 5.54 .

Scientific Research Applications

Photocatalytic Removal in Water

The photocatalytic oxidation of 2,4,6-trichlorophenol (a variant of Trichlorobiphenyl) in water using commercial ZnO powder has been researched. This approach aims at abating water pollution caused by the toxicity of this compound. The process showed high degradation efficiency under neutral pH and followed a pseudo zero-order kinetic model (Gaya, Abdullah, Hussein, & Zainal, 2010).

Electrochemical Detection

A study developed a highly sensitive electrochemical sensor for 2,4,6-trichlorophenol detection based on CuO nanostructures. This sensor showed potential for environmental monitoring and public health protection (Buledi, Solangi, Memon, Haider, Ameen, Khand, Bhatti, & Qambrani, 2021).

Microbial Degradation

Research into microbial degradation of 2,4,6-trichlorophenol has shown significant results. The study utilized potentiostatic experiments to understand the efficiency of microbial degradation under various conditions, revealing the impact of different bacterial communities on treatment efficiencies (Xu, Tong, Huang, Zhou, Li, Li, & Zhang, 2018).

Photocatalytic Degradation into Alkanes

Another research avenue explored the photocatalytic degradation of 2,4,4′-trichlorobiphenyl into long-chain alkanes using Ag nanoparticle decorated flower-like ZnO microspheres. This process involves ring-opening reactions and represents a novel pathway for dealing with toxic pollutants (Deng, Tang, Gang, Song, Kang, Wang, Ng, & Wang, 2015).

Predicting No-Effect Concentrations

A study aimed to derive predicted no-effect concentrations (PNEC) for 2,4,6-trichlorophenol based on Chinese resident species. This is significant for environmental risk assessments and regulatory frameworks (Jin, Zha, Xu, Giesy, Richardson, & Wang, 2012).

Safety And Hazards

2,4,6-Trichlorobiphenyl is harmful and may cause lung damage if swallowed . It is irritating to the skin . It is very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment . Vapours may cause drowsiness and dizziness .

properties

IUPAC Name

1,3,5-trichloro-2-phenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl3/c13-9-6-10(14)12(11(15)7-9)8-4-2-1-3-5-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTLMVEWEYZFYTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=C(C=C2Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7073482
Record name 2,4,6-Trichlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7073482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-Trichlorobiphenyl

CAS RN

35693-92-6
Record name 2,4,6-Trichlorobiphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35693-92-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,6-Trichlorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035693926
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4,6-Trichlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7073482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,6-Trichlorobiphenyl
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Record name 2,4,6-TRICHLOROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
812
Citations
DB Carlson, DE Williams - Environmental Toxicology and …, 2001 - Wiley Online Library
Many natural and synthetic xenobiotics are known to interact with endocrine systems of animals. Various hydroxylated metabolites of persistent polychlorinated biphenyl contaminants (…
Number of citations: 53 setac.onlinelibrary.wiley.com
R Tehrani, MM Lyv, B Van Aken - Environmental Science and Pollution …, 2014 - Springer
The polychlorinated biphenyl (PCB)-degrading bacterium, Burkholderia xenovorans LB400, was capable of transforming three hydroxylated derivatives of 2,5-dichlorobiphenyl (2,5-DCB…
Number of citations: 12 link.springer.com
ML Tsai, R Clinton Webb… - Biology of …, 1997 - academic.oup.com
Polychlorinated biphenyls (PCBs) are ubiquitous environmental contaminants that are associated with decreased gestation length in women as well as other mammals. Many lightly …
Number of citations: 25 academic.oup.com
M Goto, K Sugiura, M Hattori, T Miyagawa… - Chemosphere, 1974 - hero.epa.gov
The metabolic behavior of labeled 2, 3-dichlorobiphenyl (16605917) and 2, 4, 6-trichlorobiphenyl (35693926) was studied in 10 male JCL-SD-rats following oral administration of these …
Number of citations: 40 hero.epa.gov
T Nishiwaki, M Usui, K Anda, M Hida - Bulletin of the Chemical Society …, 1979 - journal.csj.jp
2,4,6-Trichlorobiphenyl and seven other chlorobiphenyls have been photolyzed in both alkaline and neutral 2-propanol in order to investigate the reactivity and selectivity towards …
Number of citations: 38 www.journal.csj.jp
N Tohru, U Masao, A Kinji, H Mitsuhiko - Bulletin of the Chemical Society …, 1979 - cir.nii.ac.jp
2, 4, 6-Trichlorobiphenyl and seven other chlorobiphenyls have been photolyzed in both alkaline and neutral 2-propanol in order to investigate the reactivity and selectivity towards …
Number of citations: 1 cir.nii.ac.jp
K Furukawa, N Tomizuka… - Applied and …, 1979 - Am Soc Microbiol
Of 36 pure isomers (chlorine numbers 1 to 5) of polychlorinated biphenyls examined, 23 compounds were metabolized by Alcaligenes sp. strain Y42, and 33 compounds were …
Number of citations: 388 journals.asm.org
K Furukawa, K Tonomura… - Applied and …, 1978 - Am Soc Microbiol
Thirty-one isomers of polychlorinated biphenyl (PCB) were examined for biodegradability by two species of Alcaligenes and Acinetobacter. The following relationships between chlorine …
Number of citations: 270 journals.asm.org
ML Tsai, RC Webb, R Loch-Caruso - Reproductive Toxicology, 1996 - Elsevier
Both increased and decreased gestation lengths have been reported following exposures to polychlorinated biphenyl (PCB) mixtures and congeners. Because oscillatory uterine …
Number of citations: 39 www.sciencedirect.com
A Li, WJ Doucette, AW Andren - Chemosphere, 1992 - Elsevier
Solubilities of four polychlorinated biphenyls (PCBs), 4-chlorobiphenyl, 2,4,6-trichlorobiphenyl, 2,3,4,5-tetrachlorobiphenyl and 2,2′,4,4′,6,6′-hexachlorobiphenyl, were determined …
Number of citations: 35 www.sciencedirect.com

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